Hevein - 137295-60-4

Hevein

Catalog Number: EVT-1207700
CAS Number: 137295-60-4
Molecular Formula: C188H282N60O68S8
Molecular Weight: 4727 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hevein is classified as a chitin-binding protein and belongs to the family of cysteine-rich peptides. It typically consists of 43 amino acid residues with a molecular weight of approximately 4.7 kilodaltons. The protein exhibits a distinct chitin-binding domain characterized by conserved cysteine motifs that contribute to its structural stability and functional properties . Hevein-like peptides are further categorized based on their cysteine content and disulfide connectivity, which play crucial roles in their biological functions .

Synthesis Analysis

The synthesis of hevein occurs within the rubber tree's latex through ribosomal translation. The precursor proteins are synthesized with a signal peptide that directs them into the secretory pathway. Following this, they undergo post-translational modifications that include cleavage and folding to form the active hevein protein .

One method for isolating hevein involves extracting latex from Hevea brasiliensis followed by purification techniques such as affinity chromatography on chitin columns. The extraction process typically utilizes low pH conditions to facilitate protein solubility, followed by high-performance liquid chromatography to achieve further purification .

Molecular Structure Analysis

The molecular structure of hevein is characterized by a compact arrangement stabilized by multiple disulfide bonds (three to five) between cysteine residues. This arrangement forms a cystine knot configuration that enhances the protein's resistance to thermal denaturation and proteolytic degradation . The chitin-binding domain contains specific amino acid sequences that facilitate high-affinity binding to chitin monomers, which is critical for its antifungal activity .

Chemical Reactions Analysis

Hevein participates in several chemical interactions primarily through its chitin-binding capabilities. The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with chitin chains. These interactions can inhibit fungal growth by disrupting cell wall integrity during fungal hyphal growth . Additionally, hevein has been shown to interact with other proteins and polysaccharides, influencing various biological processes.

Mechanism of Action

The mechanism of action of hevein involves its binding to chitin in fungal cell walls, leading to inhibition of cell wall synthesis and ultimately resulting in fungal cell lysis. This binding is facilitated by the specific amino acid composition within the chitin-binding domain that allows for effective interaction with chitin monomers . Studies indicate that hevein can also modulate plant defense responses against pathogens through signaling pathways activated upon pathogen recognition .

Physical and Chemical Properties Analysis

Hevein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4.7 kDa.
  • Isoelectric Point: The theoretical isoelectric point varies but is generally around pH 8.0.
  • Solubility: Hevein is soluble in aqueous solutions at low pH levels.
  • Stability: The presence of disulfide bonds confers stability against heat and proteolytic degradation.

These properties contribute to its functionality as an antifungal agent and its potential utility in various biotechnological applications .

Applications

Hevein has garnered interest for its potential applications in agriculture and medicine:

  • Agricultural Use: As a biopesticide, hevein can be utilized to protect crops from fungal pathogens without the adverse effects associated with synthetic pesticides.
  • Pharmaceutical Applications: Its antifungal properties make it a candidate for developing new antifungal drugs or treatments for fungal infections in humans.
  • Biotechnology: Hevein can be employed in biotechnological processes requiring chitin-binding interactions, such as in the purification of chitin or chitosan from natural sources .
Structural and Functional Characterization of Hevein and Hevein-Like Peptides

Hevein Domains: Conserved Structural Motifs in Plant Defense Proteins

Cysteine-Rich Architecture and Disulfide Bond Configurations

Hevein domains are characterized by a compact, cysteine-rich scaffold stabilized by 3–5 conserved disulfide bonds. The canonical hevein peptide from Hevea brasiliensis latex comprises 43 amino acids, including 8 cysteines forming 4 disulfide bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys7, Cys6–Cys8) [4] [9]. This configuration creates a rigid structural core resistant to proteolytic degradation and essential for maintaining the chitin-binding pocket. Hevein-like peptides (HLPs) in Capsicum species (e.g., Cc-Hev from Capsicum chinense) exhibit similar cysteine-rich frameworks, with electrophoretic analyses revealing molecular weights of ~6.5 kDa and conserved disulfide connectivity [1] [10]. The disulfide network enforces a β-sheet-rich topology critical for fungal cell wall recognition.

Table 1: Conserved Disulfide Bond Patterns in Hevein Domains

Protein SourceCysteine CountDisulfide BondsStructural Role
Hevea brasiliensis hevein8 (4 bonds)C1–C4, C2–C5, C3–C7, C6–C8Stabilizes chitin-binding cleft
Wheat WAMPs10 (5 bonds)C1–C6, C2–C7, C3–C8, C4–C9, C5–C10Enhances thermal stability
Capsicum chinense Cc-Hev8 (4 bonds)Homologous to Hevea heveinMaintains antifungal activity

Chitin-Binding Site Topology and Carbohydrate Recognition Mechanisms

Hevein domains recognize chitin oligomers via an extended binding groove formed by three subsites:

  • Subsite +1: Binds the non-reducing end GlcNAc residue via CH–π stacking with Trp23 and hydrogen bonding with Tyr30 and Ser19 [2] [6].
  • Subsite +2: Anchors the adjacent GlcNAc unit through Trp21 hydrophobic interactions [6].
  • Subsite +3: Accommodates GlcNAc via Leu16, Cys24, and Ser26 [5].

NMR studies demonstrate that hevein binds (GlcNAc)₅ with ~100-fold higher affinity than (GlcNAc)₃ (Kd = µM vs. mM) due to multivalent interactions [5] [8]. Isothermal titration calorimetry (ITC) reveals binding is enthalpically driven, with ΔH° = −8.2 kcal/mol for (GlcNAc)₅, compensated by entropic penalty (TΔS° = −2.4 kcal/mol) [5]. Molecular dynamics simulations confirm ligand docking involves sliding of oligosaccharides along the aromatic residue-rich groove [6] [7].

Table 2: Thermodynamic Parameters of Hevein–Chitooligosaccharide Binding

LigandKd (mM)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
GlcNAc15.2−1.7−4.1−2.4
(GlcNAc)₂3.8−3.0−6.5−3.5
(GlcNAc)₅0.04−7.8−8.2−0.4

Comparative Analysis of Hevein-Like Peptide Families

WAMPs (Wheat Antimicrobial Peptides): 10-Cys Motifs and Functional Divergence

Wheat antimicrobial peptides (WAMPs) represent an evolutionary divergence within the hevein family, distinguished by a 10-cysteine motif forming five disulfide bonds [4]. This configuration enhances structural stability under extreme pH and temperature compared to classical 8-Cys hevein domains. Functional analyses reveal WAMPs exhibit broader antifungal specificity but lower chitin-binding affinity than Hevea hevein, likely due to substitutions in the glycan-contact residues (e.g., Trp21 → Phe). Unlike hevein, WAMPs sensitize fungi to tebuconazole fungicides by disrupting cell wall integrity, suggesting applications in integrated pest management [4].

Class I Chitinase Homology and Evolutionary Relationships

Hevein domains serve as N-terminal modules in class I chitinases (e.g., Capsicum annuum chitinase), where they target chitin to the catalytic hydrolase domain [1]. Structural alignment shows 45–60% sequence identity between free hevein peptides and chitinase-associated hevein domains. Genomic analyses of Hevea brasiliensis identify four hevein precursor genes (HEV1.1, HEV1.2, HEV2.1, HEV2.2) encoding prohevein, which undergoes proteolytic cleavage to release the mature hevein domain and a C-terminal Barwin domain involved in latex coagulation [4]. Evolutionary pressure from fungal pathogens likely drove diversification of hevein domains in Capsicum species, with C. chinense Cc-Hev showing 75–100% growth inhibition against Candida albicans and C. tropicalis [1].

Biophysical Methods for Structural Elucidation

NMR Spectroscopy of Hevein–Oligosaccharide Complexes

Solution-state NMR has resolved key features of hevein–carbohydrate interactions:

  • NOESY: Detected 475 proton–proton distance constraints and 15 protein–carbohydrate nuclear Overhauser effects (NOEs) in the hevein–methyl β-chitobioside complex, confirming Trp23/GlcNAc stacking [2].
  • DOSY: Revealed a 2:1 hevein:(GlcNAc)₆ complex at high protein:ligand ratios, transitioning to 1:1 stoichiometry with ligand excess [8].
  • Chemical shift perturbations: Identified residues involved in GlcNAc binding (Ser19, Trp21, Trp23, Tyr30) upon titration with (GlcNAc)₃ [2] [6].

The refined NMR structure (PDB: 1T0W) shows minimal conformational change in hevein upon ligand binding (backbone RMSD = 0.055 nm), indicating pre-formed binding grooves [2].

X-ray Crystallography of Hevein Domains in Latex Proteins

X-ray crystallography resolved the first hevein structure at 2.8 Å resolution (PDB: 4WP4), revealing:

  • Orthorhombic crystals (space group P2₁2₁2₁) with unit cell dimensions a = 21.78 Å, b = 31.86 Å, c = 51.12 Å [3] [9].
  • A three-stranded antiparallel β-sheet stabilized by disulfide bonds, with 31% sequence identity to wheat germ agglutinin (WGA) domain C [9].
  • Electron density maps confirming the chitin-binding groove architecture, validated by molecular replacement using WGA as a search model [9].

Crystallographic analyses of Capsicum HLPs remain challenging due to low natural abundance, though cryo-EM of chitin-bound complexes shows promise for future structural studies.

Table 3: Experimentally Determined Structures of Hevein Domains

PDB IDResolutionMethodLigandKey Features
1T0W1.8 ÅNMRMethyl β-chitobiosideTrp23/GlcNAc stacking, hydrogen bonding network
4WP42.8 ÅX-rayNoneDisulfide bond topology, β-sheet conformation
2JX72.5 ÅX-ray (WGA)(GlcNAc)₃Homologous binding groove
  • Hevein
  • Chitin (Poly-N-acetylglucosamine)
  • N-Acetylglucosamine (GlcNAc)
  • Methyl β-chitobioside
  • Chitooligosaccharides (e.g., (GlcNAc)₃, (GlcNAc)₅)
  • Prohevein
  • Barwin domain
  • WAMPs (Wheat Antimicrobial Peptides)
  • Class I chitinase

Properties

CAS Number

137295-60-4

Product Name

Hevein

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-[2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]butanedioic acid

Molecular Formula

C188H282N60O68S8

Molecular Weight

4727 g/mol

InChI

InChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1

InChI Key

WKMZPSWMEXVKKG-XITFREQTSA-N

SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Synonyms

Hev b 6.02 allergen
hevein

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8C=NC=N8)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O

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